Pentyl 2-(3-oxo-2-piperazinyl)acetate
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Description
Pentyl 2-(3-oxo-2-piperazinyl)acetate is a biochemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of Pentyl 2-(3-oxo-2-piperazinyl)acetate is represented by the formula C11H20N2O3 . The InChI code for this compound is 1S/C11H20N2O3/c1-2-3-4-7-16-10(14)8-9-11(15)13-6-5-12-9/h9,12H,2-8H2,1H3,(H,13,15) .Scientific Research Applications
Synthesis and Biological Evaluation
Pentyl 2-(3-oxo-2-piperazinyl)acetate and its derivatives have been explored for their synthesis and biological evaluation across various studies. For instance, the compound has been involved in the synthesis of 1-acetyl-3-(2-acetoxy-3-substituted propyloximino)indol-2(3H)-ones, evaluated for anti-microbial action and effects on blood pressure and respiration rate in experimental models (Padhy et al., 2004). Furthermore, novel derivatives incorporating this compound have been synthesized and tested for antidepressant and antianxiety activities, displaying significant effects in behavioral tests (Kumar et al., 2017).
Cytotoxicity and Anticancer Potential
Homopiperazine-rhodamine B adducts of triterpenoic acids, featuring modifications including piperazinyl amides, have shown high cytotoxicity for human tumor cell lines while being less toxic to non-malignant cells, indicating their potential as anticancer agents (Wolfram et al., 2018). The exploration of synthetic multifunctional amides as therapeutic agents for Alzheimer's disease has also been conducted, showing moderate enzyme inhibitory potentials and mild cytotoxicity (Hassan et al., 2018).
Antimicrobial and Enzyme Inhibition
Research on oxazolidinone antibacterial agents has highlighted compounds such as U-100592, exhibiting potent in vitro activities against a variety of clinically important human pathogens, showcasing the versatility of piperazinyl derivatives in antimicrobial applications (Zurenko et al., 1996).
Molecular Docking and QSAR Studies
Molecular docking and 3-D QSAR studies on novel indole derivatives targeting serotonin transporter, dopamine D2 receptor, and MAO-A enzyme have been performed, aiming at the development of multitarget directed ligands for the management of major depressive disorder. These studies provide insights into the structural basis of the biological activity of piperazinyl derivatives (Cerda-Cavieres et al., 2020).
Transformable Directing Groups in Chemical Synthesis
O-Acetyl oximes, related to the structure of pentyl 2-(3-oxo-2-piperazinyl)acetate, have been used as transformable directing groups for Pd-catalyzed C-H bond functionalization. This approach facilitates the synthesis of ortho- or beta-functionalized ketones, alcohols, amines, and heterocycles, demonstrating the compound's utility in complex chemical transformations (Neufeldt & Sanford, 2010).
properties
IUPAC Name |
pentyl 2-(3-oxopiperazin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-2-3-4-7-16-10(14)8-9-11(15)13-6-5-12-9/h9,12H,2-8H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGUYYKMUXRLGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CC1C(=O)NCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentyl 2-(3-oxo-2-piperazinyl)acetate |
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